![molecular formula C25H21ClN2O3S B2392752 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 891092-43-6](/img/structure/B2392752.png)
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mechanism of Action
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone inhibits the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes. By inhibiting GSK-3β, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone promotes the activation of Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been shown to promote the differentiation of various cell types, including neural progenitor cells, cardiomyocytes, and hepatocytes. It has also been shown to enhance the survival of dopaminergic neurons and protect against neuronal damage in Parkinson's disease models. Additionally, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been shown to improve glucose metabolism and insulin sensitivity in diabetic models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is its specificity towards GSK-3β, making it a valuable tool for studying the Wnt/β-catenin pathway. However, 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has also been shown to have off-target effects on other kinases, which may affect the interpretation of experimental results. Moreover, the use of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in animal models may be limited due to its poor solubility and bioavailability.
Future Directions
The use of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in iPSC generation and differentiation has opened up new avenues for disease modeling and drug discovery. Future research may focus on optimizing the synthesis and formulation of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone to improve its bioavailability and reduce off-target effects. Additionally, the role of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone in other cellular processes and disease models may be further explored to expand its applications in scientific research.
Synthesis Methods
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone can be synthesized through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzylsulfonate. This intermediate is then reacted with 3-bromoindole to form 2-(3-bromo-1H-indol-1-yl)-1-(2-chlorobenzylsulfonyl)ethanone. Finally, this compound is reacted with indoline to form 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone.
Scientific Research Applications
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone has been extensively used in scientific research as a GSK-3β inhibitor. This compound has been shown to enhance the efficiency of reprogramming somatic cells to induced pluripotent stem cells (iPSCs). It has also been used in studies related to neurodegenerative diseases, cancer, and diabetes.
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)17-32(30,31)24-15-27(23-12-6-3-9-20(23)24)16-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,15H,13-14,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXTKKYQDNAIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone |
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